[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone
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Description
[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Synthesis and Structural Characterization
Several studies have focused on the synthesis and structural characterization of compounds with similar structures or functional groups. For instance, compounds with arylthio, sulfinyl, or sulfonyl groups have been synthesized and shown to exhibit favorable herbicidal and insecticidal activities. Such compounds, including those with the arylsulfonyl moiety, have been characterized using techniques like melting point determination, NMR, FT-IR, and HRMS, highlighting their potential utility in agricultural applications (Wang et al., 2015).
Biological Activities
The biological activities of compounds related to the query have been a significant area of research. Studies have reported on the synthesis of novel heterocyclic compounds showing promising anticancer and antimicrobial activities. For example, compounds incorporating oxazole, pyrazoline, and pyridine entities have been evaluated against cancer cell lines and pathogenic strains, indicating their potential in developing new therapeutic agents (Katariya et al., 2021).
Antimicrobial and Anticancer Agents
Research on pyrazole derivatives has revealed their application as potent antimicrobial and anticancer agents. These studies demonstrate the synthesis and characterization of such compounds, which have shown higher activity compared to reference drugs in some cases, suggesting their significance in medical and pharmaceutical research (Hafez et al., 2016).
Antifungal and Anti-inflammatory Agents
Another area of interest is the development of compounds for antifungal and anti-inflammatory purposes. For instance, derivatives have been synthesized and evaluated for their in vivo anti-inflammatory and in vitro antibacterial activities, providing insights into their potential as new therapeutic agents (Ravula et al., 2016).
Molecular Docking and Theoretical Studies
Molecular docking and theoretical studies have also been conducted to understand the interactions and binding energies of these compounds with biological targets. Such research offers a molecular basis for the observed biological activities and can guide the design of more effective drugs with specific mechanisms of action (Jayasheela et al., 2018).
properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c18-15-8-6-13(7-9-15)12-22-17-19-10-11-20(17)16(21)14-4-2-1-3-5-14/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZRMSDMZGYKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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